The synthesis of verticilide has been approached through various methods, reflecting advancements in organic chemistry. One efficient route involves a Mitsunobu-based oligomerization/macrocyclization strategy that yields verticilide in six steps. This method allows for the formation of ent-verticilide with a high yield (78%) through a concise process without the need for protecting groups.
Key steps in this synthesis include:
This synthetic approach not only simplifies the process but also enhances the accessibility of analogues for further study .
The molecular structure of verticilide is defined by its 24-membered cyclic arrangement, which includes multiple stereocenters contributing to its biological activity. The compound features:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been employed to elucidate the structure and confirm the stereochemistry of verticilide .
Verticilide undergoes several chemical reactions that are crucial for its synthesis and functional characterization:
These reactions are foundational in studying verticilide's properties and potential modifications for enhanced activity .
The mechanism by which verticilide exerts its biological effects primarily involves inhibition of ryanodine receptor binding. The compound selectively interacts with the ryanodine receptor channels located on the sarcoplasmic reticulum of muscle cells, modulating intracellular calcium release. This action is critical in regulating muscle contraction and has implications for cardiac function.
Research indicates that variations in the methylation state of verticilide can influence its potency in inhibiting calcium sparks, thereby affecting muscle physiology .
Verticilide exhibits distinct physical and chemical properties:
These properties are critical for understanding how verticilide can be utilized in laboratory settings and its behavior under various conditions .
Verticilide has several scientific applications, particularly in pharmacological research:
Cardiac ryanodine receptors (RyRs), particularly RyR2, are critical regulators of intracellular calcium release in cardiomyocytes. Dysfunctional RyR2-mediated calcium leak during diastole is a well-established mechanism underlying lethal ventricular arrhythmias, including catecholaminergic polymorphic ventricular tachycardia (CPVT) and atrial fibrillation. Prior to the discovery of selective RyR2 inhibitors, antiarrhythmic therapies primarily targeted ion channels (e.g., sodium, potassium, calcium), often with limited efficacy and significant off-target effects. Dantrolene, initially developed for malignant hyperthermia, emerged as a pan-RyR inhibitor but exhibited dose-limiting skeletal muscle weakness due to concurrent RyR1 blockade [4]. This highlighted an unmet need for RyR2-selective inhibitors that could suppress pathological calcium leaks without compromising skeletal muscle function or cardiac contractility. The development of such inhibitors faced challenges due to the structural similarity between RyR isoforms (RyR1 in skeletal muscle; RyR2 in heart) and the complexity of RyR2 regulation [2] [4].
Verticilide originated from the fungal natural product nat-(-)-verticilide, a 24-membered cyclooligomeric depsipeptide initially identified for insecticidal properties via RyR inhibition. However, nat-verticilide showed negligible activity in mammalian systems due to rapid enzymatic degradation in plasma (>95% degradation within 5 minutes) [4] [5]. A breakthrough came through enantiomeric inversion: Synthesizing its mirror-image counterpart, ent-(+)-verticilide (ent-1), yielded a compound resistant to proteolytic degradation (<1% degradation over 6 hours) and highly potent against mammalian RyR2 [1] [5]. Subsequent optimization focused on ring size, leading to ent-verticilide B1 (ent-B1), an 18-membered analogue exhibiting enhanced potency and selectivity.
Table 1: Key Properties of Verticilide Enantiomers
Property | nat-(-)-Verticilide | ent-(+)-Verticilide | ent-Verticilide B1 |
---|---|---|---|
Source | Natural product (fungal) | Synthetic enantiomer | Synthetic analogue |
Ring Size | 24-membered | 24-membered | 18-membered |
Plasma Stability | <5% intact after 5 min | >99% intact after 6 hrs | >99% intact after 6 hrs |
RyR2 Inhibition (IC₅₀) | Not applicable | Low micromolar | Sub-micromolar |
Antiarrhythmic Efficacy | None in mammals | Significant in CPVT models | Enhanced in CPVT models |
CPVT is a lethal arrhythmia syndrome triggered by catecholaminergic stress, predominantly caused by gain-of-function mutations in RYR2 (CPVT1, ~95% of cases) or loss-of-function mutations in CASQ2 (CPVT2). Both defects lead to diastolic calcium leaks via RyR2, resulting in delayed afterdepolarizations (DADs) and ventricular tachycardia [2]. ent-Verticilide directly addresses this core mechanism:
Table 2: Antiarrhythmic Effects of ent-Verticilide in Preclinical Models
Disease Model | Experimental System | Key Finding | Reference |
---|---|---|---|
CPVT (Casq2⁻/⁻) | Ventricular myocytes | ↓ Spontaneous Ca²⁺ release (IC₅₀ <1 µM) | [1] |
CPVT (Casq2⁻/⁻) | In vivo catecholamine challenge | ↓ Ventricular arrhythmias (93.5% max efficacy) | [1] [4] |
AF (Pitx2⁺/⁻) | Atrial myocytes / In vivo pacing | ↓ Ca²⁺ sparks; ↓ AF incidence & duration | [3] |
The emergence of ent-verticilide validates RyR2 as a druggable target for arrhythmias rooted in pathological calcium handling. Its enantiomeric optimization exemplifies a rational approach to transforming inert natural products into therapeutics by leveraging stereochemistry and structural refinement [1] [5].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: